molecular formula C2H3Cl3 B061801 1,1,2-Trichloroethane (1,2,2-D3) CAS No. 171086-93-4

1,1,2-Trichloroethane (1,2,2-D3)

Cat. No.: B061801
CAS No.: 171086-93-4
M. Wt: 136.42 g/mol
InChI Key: UBOXGVDOUJQMTN-FUDHJZNOSA-N
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Mechanism of Action

Target of Action

1,1,2-Trichloroethane (1,2,2-D3), also known as vinyl trichloride or 1,1,2-TCA, is an organochloride solvent . It is primarily used as a solvent, a chemical that dissolves other substances, and as an intermediate in the production of the chemical 1,1-dichloroethylene . The primary targets of 1,1,2-Trichloroethane are the central nervous system and the liver .

Mode of Action

1,1,2-Trichloroethane is a central nervous system depressant . Inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness . It also affects the liver, causing changes to liver enzymes and histopathology .

Biochemical Pathways

It is known that the compound can cause changes to liver enzymes, suggesting that it may interfere with the normal metabolic processes of the liver .

Result of Action

The molecular and cellular effects of 1,1,2-Trichloroethane’s action include central nervous system depression and changes to liver enzymes and histopathology . These effects can lead to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Action Environment

1,1,2-Trichloroethane primarily enters the environment from manufacturing and processing facilities . In the air, it breaks down slowly via oxidization by hydroxyl radicals and can travel long distances . It evaporates into air quickly from fast-moving water and from soil that is on the surface . . These environmental factors can influence the compound’s action, efficacy, and stability.

Scientific Research Applications

Properties

IUPAC Name

1,1,2-trichloro-1,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXGVDOUJQMTN-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300666
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171086-93-4
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171086-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
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Synthesis routes and methods III

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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ethylene and vinyl chloride
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Synthesis routes and methods IV

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
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